4-(1-Benzothiophen-3-yl)but-3-en-2-one
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Overview
Description
4-(1-Benzothiophen-3-yl)but-3-en-2-one is an organic compound with the molecular formula C12H10OS It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzothiophen-3-yl)but-3-en-2-one typically involves the reaction of 1-benzothiophene-3-carbaldehyde with an appropriate enone under basic conditions. One common method is the Claisen-Schmidt condensation, where the aldehyde reacts with an enone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzothiophen-3-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Halogens (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride), solvents like dichloromethane or chloroform.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
4-(1-Benzothiophen-3-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(1-Benzothiophen-3-yl)but-3-en-2-one involves its interaction with various molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway. Additionally, its antioxidant properties may help in reducing oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Benzothiophen-2-yl)but-3-en-2-one
- 4-(2-Thienyl)but-3-en-2-one
- 1-(1-Benzothiophen-4-yl)piperazine hydrochloride
Uniqueness
4-(1-Benzothiophen-3-yl)but-3-en-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(1-benzothiophen-3-yl)but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSIPOAYWAJGGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CSC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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